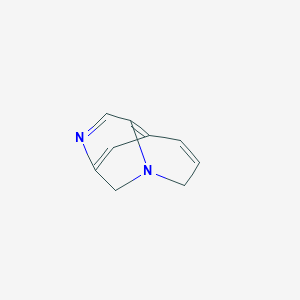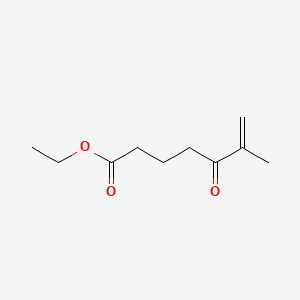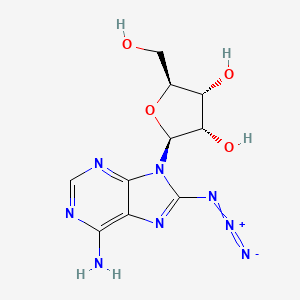
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azidoadenosine is a modified nucleoside where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by an azido group. This compound is particularly sensitive to ultraviolet light, which makes it useful in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of adenosine with sodium azide in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the azide substitution.
Industrial Production Methods: Industrial production methods for 8-Azidoadenosine are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazole derivatives.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Cyclooctynes: These reagents are used in strain-promoted azide-alkyne cycloaddition reactions.
Major Products:
Triazole Derivatives: These are the primary products formed from azide-alkyne cycloaddition reactions.
Aplicaciones Científicas De Investigación
8-Azidoadenosine has a wide range of applications in scientific research:
Biochemistry: It is used in photoaffinity labeling to study protein-nucleic acid interactions.
Cell Biology: The compound is employed in click chemistry for labeling and tracking nucleic acids within cells.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 8-Azidoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group allows for specific interactions with target molecules, enabling the study of molecular pathways and protein functions . The compound can also form covalent bonds with proteins upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling .
Comparación Con Compuestos Similares
8-Azidoadenosine Triphosphate: This compound is similar in structure but contains additional phosphate groups, making it useful in studies involving ATP-binding proteins.
8-Chloroadenosine: Another modified nucleoside with a chlorine atom at the 8th position, used in similar biochemical applications.
Uniqueness: 8-Azidoadenosine is unique due to its azido group, which provides versatility in click chemistry and photoaffinity labeling. Its ability to form covalent bonds with proteins upon ultraviolet light exposure sets it apart from other nucleoside analogs .
Propiedades
Fórmula molecular |
C10H12N8O4 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m0/s1 |
Clave InChI |
KYJLJOJCMUFWDY-GIMIYPNGSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)



![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
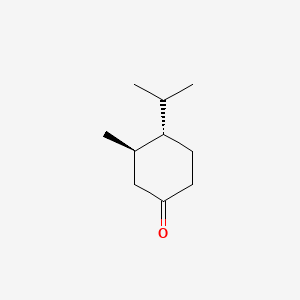
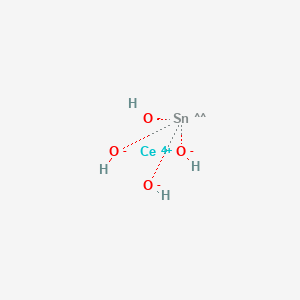
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
